3-Chloro-5-fluorophenetole
Overview
Description
3-Chloro-5-fluorophenetole: is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenetole, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluorophenetole can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials would be 3-chloro-5-fluorophenylboronic acid and ethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorophenetole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The compound can be oxidized to form corresponding phenols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products:
Nucleophilic substitution: Products include substituted anilines or thiophenols.
Electrophilic aromatic substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Oxidation: Products include phenols.
Reduction: Products include dehalogenated hydrocarbons.
Scientific Research Applications
3-Chloro-5-fluorophenetole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used to study the effects of halogenated aromatic compounds on biological systems
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorophenetole depends on its application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, altering their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of proteins and other biomolecules, leading to therapeutic effects .
Comparison with Similar Compounds
3-Chloro-5-fluorophenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
3-Chloro-5-fluorotoluene: Similar structure but with a methyl group instead of an ethoxy group.
3-Chloro-5-fluoroanisole: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 3-Chloro-5-fluorophenetole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The ethoxy group also provides additional versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-3-ethoxy-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXJNCPLTONOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378655 | |
Record name | 3-Chloro-5-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-42-5 | |
Record name | 1-Chloro-3-ethoxy-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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